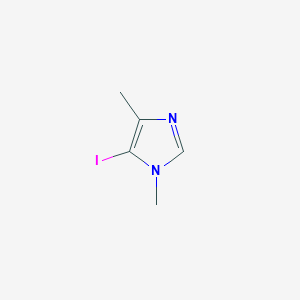![molecular formula C18H16N2O2 B2543855 N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide CAS No. 114879-36-6](/img/structure/B2543855.png)
N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide is a chemical compound with the molecular formula C18H16N2O2 It is known for its unique structure, which includes an acetamide group attached to a phenyl ring via an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide typically involves a multi-step process. One common method starts with the reaction of 4-iodoacetanilide with trimethylsilylacetylene in the presence of a palladium catalyst to form an intermediate. This intermediate is then subjected to a deprotection step to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The ethynyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-acetyl-2-methylphenyl)acetamide: Similar structure but with a methyl group instead of an ethynyl linkage.
N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: Contains a hydroxyphenoxy group instead of an ethynyl linkage.
Uniqueness
N-{4-[2-(4-acetamidophenyl)ethynyl]phenyl}acetamide is unique due to its ethynyl linkage, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions and reactivity profiles.
Propiedades
IUPAC Name |
N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(21)19-17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20-14(2)22/h5-12H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJCAZYCLGOEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C#CC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2543772.png)
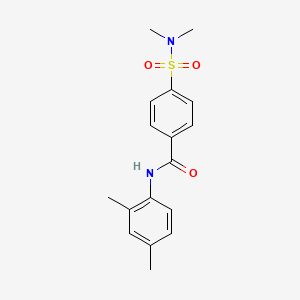
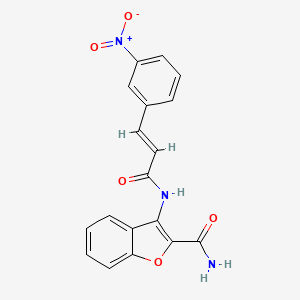
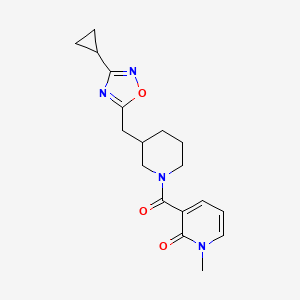
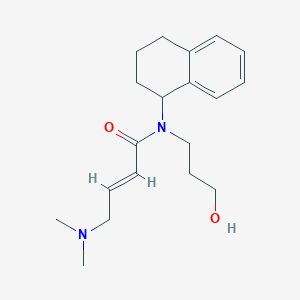
![N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2543784.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)
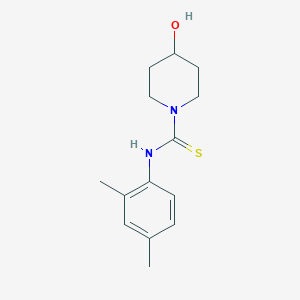
![1-{2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2543787.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)
![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)
![6-chloro-N-[(furan-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B2543794.png)
